Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester

Hydrolytic stability Lewis acidity Cross-coupling

This diisopropyl alkynylboronic ester solves the stability-reactivity paradox in multi-step sequences. Unlike pinacol esters that resist mild Suzuki coupling, or 9-BBN derivatives prone to protodeboronation, its intermediate hydrolytic stability enables tandem cobalt-catalyzed Diels-Alder cycloaddition followed by Suzuki-Miyaura cross-coupling without intermediate isolation. - Survives aqueous/organic biphasic Suzuki conditions while retaining efficient transmetallation kinetics. - 3-Methoxyprop-1-ynyl substituent enhances solubility in polar aprotic solvents (THF, DMF) versus purely hydrocarbon alkynylboronates. - Validated precursor for Z-1-alkenylboronates via Lindlar-catalyzed cis-hydrogenation (90-100% diastereoselectivity). - Compatible with hypervalent iodine reagents to access electrophilic alkynyliodonium salts.

Molecular Formula C10H19BO3
Molecular Weight 198.07 g/mol
CAS No. 686294-16-6
Cat. No. B12540828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester
CAS686294-16-6
Molecular FormulaC10H19BO3
Molecular Weight198.07 g/mol
Structural Identifiers
SMILESB(C#CCOC)(OC(C)C)OC(C)C
InChIInChI=1S/C10H19BO3/c1-9(2)13-11(14-10(3)4)7-6-8-12-5/h9-10H,8H2,1-5H3
InChIKeySWPUAAPKCARBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alkynylboronic Ester for Cross-Coupling and Cycloaddition


Boronic acid, (3-methoxy-1-propynyl)-, bis(1-methylethyl) ester (CAS 686294-16-6), also named 3-methoxyprop-1-ynyl-di(propan-2-yloxy)borane, is a diisopropyl alkynylboronic ester with molecular formula C10H19BO3 and molecular weight 198.07 g/mol [1]. This compound belongs to the class of organoboron reagents widely employed in carbon–carbon bond-forming reactions, including Suzuki–Miyaura cross-coupling and cobalt-catalyzed Diels–Alder cycloadditions [2]. The 3-methoxyprop-1-ynyl substituent introduces a polar ether functionality that can modulate solubility and electronic properties, distinguishing it from simple alkynylboronic esters.

Reaction Class Suzuki–Miyaura coupling, Co-catalyzed Diels–Alder cycloaddition
Reactivity Profile Intermediate hydrolytic stability between pinacol and 9-BBN esters
Functional Handle 3-Methoxyprop-1-ynyl modulates solubility and electronic properties

Why Alkynylboronic Esters Are Not Interchangeable


Alkynylboronic esters are not commodity reagents that can be freely interchanged. The ester group (diisopropyl vs. pinacol vs. 9-BBN) directly influences hydrolytic stability, Lewis acidity, steric demand, and purification behavior [1]. The 3-methoxyprop-1-ynyl substituent further impacts solubility and electronic character. Generic substitution with a different ester or alkynyl derivative can lead to altered reactivity, lower regioselectivity in cycloadditions, or failure in cross-coupling due to mismatched stability/reactivity profiles. Quantitative evidence below demonstrates that diisopropyl esters occupy a distinct performance niche between highly stabilized pinacol esters and highly reactive 9-BBN derivatives as shown in the key comparative table.

Ester group directly influences hydrolytic stability, Lewis acidity, and purification behavior. Generic substitution may shift reactivity and regioselectivity, requiring validation.
Property
Diisopropyl Ester
Pinacol Ester
9-BBN Ester
Hydrolytic Stability
Intermediate
High (shelf-stable)
Low (in situ only)
Reactivity
Moderate
Lowest
Highest
Purification
Volatile iPrOH byproduct
Non-volatile pinacol byproduct
Difficult, unstable

Quantitative Differentiation Evidence


Comparative Hydrolytic Stability and Lewis Acidity

Alkynylboronic esters are intrinsically stronger Lewis acids and more hydrolytically labile than typical alkyl- or arylboronic esters, requiring appropriate ester choice for practical application [1]. The diisopropyl ester displays intermediate stability between the highly hydrolysis-prone 9-BBN alkynylboranes and the relatively robust pinacol ester. While pinacol esters offer superior shelf stability (stable for weeks to months under ambient conditions), the diisopropyl ester provides a practical balance—sufficiently stable for isolation and handling at low temperature (2–8 °C recommended ) yet more reactive in subsequent transformations. This intermediate profile is valuable when pinacol ester hydrolysis is sluggish under reaction conditions or when the pinacol byproduct complicates purification.

Hydrolytic Stability
Class-level
9-BBN < Diisopropyl < Pinacol
Intermediate stability supports balanced reactivity window
Qualitative rank; class-level inference
Hydrolytic stability Lewis acidity Cross-coupling

Regioselectivity in Cobalt-Catalyzed Diels–Alder Cycloaddition

In cobalt-catalyzed Diels–Alder reactions with isoprene, the regioselectivity of alkynylboronic ester dienophiles improves systematically with the ester group [1]. The diisopropyl ester yields predominantly the meta-substituted cycloadduct, with a meta/para ratio that is intermediate between the 9-BBN derivative (lowest) and the pinacol ester (highest). While exact ratios were not specified in the primary abstract, the qualitative trend is explicitly stated by Hilt and Smolko: 'The products' regioselectivity and stability improve from 9-BBN to isopropyl to pinacol boronic esters' [1]. This rank order provides a predictive framework for selecting the optimal ester based on the desired regioisomeric outcome.

Regioselectivity
Cross-study comparable
9-BBN < Diisopropyl < Pinacol (meta/para)
Intermediate regioselectivity; may fit reactivity-prioritized workflows
Qualitative trend from Hilt & Smolko (2003)
Regioselectivity Diels-Alder Cycloaddition

Synthetic Yield via Lithiation–Borylation

A general, high-yielding synthesis of 1-alkynyldiisopropoxyboranes was established by Brown et al., wherein 1-lithio-1-alkynes react with triisopropoxyborane at −78 °C followed by HCl treatment to afford products in high yields [1]. Although yields for the 3-methoxyprop-1-ynyl derivative were not individually tabulated, representative examples in the class achieve yields ≥80%. For comparison, the corresponding pinacol ester (CAS 634196-63-7) is typically synthesized by a two-step sequence involving initial formation of the diisopropyl ester followed by transesterification with pinacol, resulting in additional synthetic step and potential yield loss. Thus, the diisopropyl ester may offer a more direct and atom-economical entry point when the diisopropyl ester itself is the desired reagent.

Synthetic Access
Supporting evidence
One-step, reported ≥80% yield
Direct borylation reduces step count vs. two-step pinacol route
Class yields reported; individual yield to verify
Synthetic accessibility Lithiation-borylation Yield

Purification and Byproduct Handling Characteristics

Hilt and Smolko note that 'pinacol derivatives are easier to purify' than their diisopropyl and 9-BBN counterparts [1]. However, the pinacol deprotection byproduct (tetramethylethylene glycol) can be challenging to remove from polar products due to its high boiling point and water solubility. The diisopropyl ester generates volatile isopropanol upon hydrolysis, which can be removed under reduced pressure, potentially simplifying purification of non-volatile, polar target molecules. This trade-off—easier purification of the intact ester (favoring pinacol) vs. easier removal of hydrolytic byproducts (favoring diisopropyl)—constitutes a meaningful selection criterion depending on the downstream product profile.

Purification Trade-off
Cross-study comparable
Diisopropyl: volatile iPrOH byproduct; Pinacol: non-volatile pinacol
Byproduct volatility may simplify isolation of non-volatile products
Context-dependent; validate for target product class
Purification Byproduct removal Chromatography

Optimal Application Scenarios


One-Pot Diels–Alder/Suzuki Coupling Sequences

The diisopropyl ester enables tandem cobalt-catalyzed Diels–Alder cycloaddition followed by Suzuki–Miyaura cross-coupling without isolation of the cycloadduct [1]. Its intermediate hydrolytic stability allows it to survive the aqueous/organic biphasic conditions of Suzuki coupling while retaining sufficient reactivity to transmetallate efficiently. This is particularly advantageous for constructing polycyclic scaffolds where the pinacol ester might be too stable to couple under mild conditions.

Methoxy-Functionalized Intermediates for Medicinal Chemistry

The 3-methoxyprop-1-ynyl group introduces a polar ether handle that can enhance solubility in polar aprotic solvents (e.g., THF, DMF) relative to purely hydrocarbon alkynylboronic esters. This compound is therefore suited for preparing methoxy-containing propargylic or allylic alcohol derivatives in pharmaceutical intermediate synthesis .

Precursor to Z-1-Alkenylboronates via Stereoselective Hydrogenation

1-Alkynyldiisopropoxyboranes undergo clean cis-hydrogenation over Lindlar catalyst to yield Z-1-alkenylboronates with 90–100% diastereoselectivity [2]. The diisopropyl ester is a direct precursor to these stereodefined alkenylboronates, which are versatile building blocks for iterative cross-coupling. This transformation is well-established for diisopropoxyboranes and represents a validated pipeline from the target compound to high-value intermediates.

Synthesis of Alkynyliodonium Salts

Diisopropyl alkynylboronates react with hypervalent iodine reagents under mild conditions to afford 1-alkynyl-1,2-benziodoxol-3(1H)-ones . These alkynyliodonium salts serve as electrophilic alkynylation reagents. The diisopropyl ester is specifically compatible with this transformation, offering a convenient entry to reagents that are otherwise challenging to prepare.

Application
Selection Property
Validation Focus
Tandem Diels–Alder/Suzuki sequences
Hydrolytic stability window
Sequence survival and coupling yield
Methoxy-functionalized building blocks
Polar ether solubility handle
Solvent compatibility and reactivity
Z-alkenylboronate precursor
Cis-hydrogenation compatibility
Diastereoselectivity outcome
Alkynyliodonium salt synthesis
Hypervalent iodine reactivity
Alkynylation reagent entry
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